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Compound of Interest

5-Bromo-N-methoxy-N, 3-
Compound Name:

dimethylpicolinamide
CAS No.: 1224604-14-1
Cat. No.: B577815

Get Quote

Executive Summary

5-Bromo-N-methoxy-N,3-dimethylpicolinamide (CAS: 183608-47-1) is a specialized
synthetic intermediate belonging to the class of Weinreb amides. It is not a direct-acting
pharmaceutical agent (API) but a critical "linchpin” building block used in the precision
synthesis of pyridine-based pharmacophores.

Its primary value lies in its Chemical Mechanism of Action: it enables the regioselective
introduction of acyl groups at the pyridine-2-position without the side reactions (over-addition)
typical of esters or acid chlorides. This reactivity is essential for synthesizing the core scaffolds
of ALK/ROS1 kinase inhibitors (e.g., analogs of Crizotinib and Lorlatinib) and various GPCR
antagonists where the 5-bromo-3-methylpyridine motif is a privileged structure.

Part 1: Chemical Mechanism of Action (The Weinreb
Chelation)

The defining characteristic of this molecule is the
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-methoxy-

-methyl functionality. Unlike standard amides, this group alters the thermodynamics of
nucleophilic addition, allowing for the isolation of ketones.

The Stable Tetrahedral Intermediate (STI)

When a nucleophile (such as a Grignard reagent,

, Or organolithium,

) attacks the carbonyl carbon of 5-Bromo-N-methoxy-N,3-dimethylpicolinamide, the reaction
does not proceed to immediate expulsion of the leaving group.

Instead, the metal cation (
or
) forms a stable 5-membered chelate ring between:

e The Carbonyl Oxygen (now an alkoxide).
e The
-Methoxy Oxygen.

This chelation "locks" the molecule in a Stable Tetrahedral Intermediate (STI). This
intermediate is stable in the reaction mixture and prevents the carbonyl from reforming, thereby
blocking a second nucleophilic attack (which would otherwise lead to a tertiary alcohol).

Hydrolytic Release

The ketone product is only liberated upon acidic workup (

), which breaks the metal chelate and collapses the tetrahedral intermediate.

Visualization of the Mechanism

The following diagram illustrates the chelation mechanism that differentiates this molecule from
standard picolinamides.
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Figure 1: The Weinreb Chelation Mechanism. The stable Mg-chelated intermediate prevents
over-addition, ensuring high-fidelity ketone synthesis.

Part 2: Strategic Utility in Drug Discovery

While the chemical mechanism involves chelation, the contextual mechanism refers to why
researchers utilize this specific scaffold.

The 5-Bromo-3-Methylpyridine Pharmacophore

The 5-bromo-3-methylpyridine core is a "privileged scaffold" in medicinal chemistry, particularly
for kinase inhibitors.[1]

» 3-Methyl Group: Induces a specific torsion angle in the biaryl bond (at C2), often critical for
fitting into the ATP-binding pocket of kinases like ALK (Anaplastic Lymphoma Kinase).

» 5-Bromo Group: Serves as a handle for further cross-coupling (Suzuki-Miyaura or Buchwald-
Hartwig) to attach solubilizing tails or other heteroaromatic rings.

Synthesis of Kinase Inhibitor Precursors

This Weinreb amide is frequently used to synthesize 2-acetyl-5-bromo-3-methylpyridine (via
reaction with Methylmagnesium bromide). This ketone is a precursor to:

o Chiral Amines: Via asymmetric reductive amination.
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o Heterocycles: Conversion of the acetyl group into pyrazoles or triazoles found in drugs like
Crizotinib or Lorlatinib analogs.

. Transformation via L.
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Part 3: Experimental Protocols
Protocol A: Synthesis of the Weinreb Amide

Objective: Conversion of 5-bromo-3-methylpicolinic acid to 5-Bromo-N-methoxy-N,3-
dimethylpicolinamide.

Reagents:

5-Bromo-3-methylpicolinic acid (1.0 equiv)
e -Dimethylhydroxylamine hydrochloride (1.2 equiv)

o EDCI (1.5 equiv) or HATU (1.2 equiv)
e HOBt (1.5 equiv) - if using EDCI

e DIPEA (3.0 equiv)

e Solvent: DMF or DCM (Anhydrous)
Procedure:

 Activation: Dissolve 5-bromo-3-methylpicolinic acid in anhydrous DMF (0.2 M) under
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atmosphere. Add DIPEA and stir for 10 minutes.

e Coupling: Add EDCI and HOBt. Stir for 30 minutes at

to activate the acid.

o Addition: Add

-dimethylhydroxylamine hydrochloride. Allow the mixture to warm to Room Temperature (RT)
and stir for 12-16 hours.

o Workup: Dilute with EtOAc, wash sequentially with 1M HCI (to remove unreacted amine),
sat.

, and brine.[2]

 Purification: Dry over

, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Regioselective Ketone Synthesis

Objective: Synthesis of 2-acetyl-5-bromo-3-methylpyridine.
Reagents:

e 5-Bromo-N-methoxy-N,3-dimethylpicolinamide (1.0 equiv)
o Methylmagnesium bromide (3.0 M in ether, 1.5 equiv)

e Solvent: Anhydrous THF

Procedure:

e Setup: Flame-dry a round-bottom flask and cool to

under Argon.

» Dissolution: Dissolve the Weinreb amide in anhydrous THF.

o Addition: Dropwise add MeMgBr over 20 minutes. The solution may turn yellow/orange.
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Chelation Phase: Stir at

for 1 hour. Note: Do not reflux. The intermediate is stable at low temp.

Quench: Pour the reaction mixture into cold sat.

or 1M HCI. Vigorous stirring is required to hydrolyze the stable magnesium chelate.

Extraction: Extract with DCM (3x).

Result: Yields the methyl ketone with >95% purity, avoiding the tertiary alcohol byproduct.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-Amino-5-bromopyridine-2-carboxamide [myskinrecipes.com]
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e 2. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides
reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma
MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Technical Guide: Mechanism & Utility of 5-Bromo-N-
methoxy-N,3-dimethylpicolinamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577815/docs#technical-guide-mechanism-utility-of-5-
bromo-n-methoxy-n-3-dimethylpicolinamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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